molecular formula C8H5BrClNO B1282966 5-Bromo-2-(chloromethyl)-1,3-benzoxazole CAS No. 110704-48-8

5-Bromo-2-(chloromethyl)-1,3-benzoxazole

Cat. No. B1282966
M. Wt: 246.49 g/mol
InChI Key: CWONURXPYBVLGQ-UHFFFAOYSA-N
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Patent
US08618132B2

Procedure details

1.79 mL (13.3 mmol) 2-chloro-1,1,1-trimethoxy-ethane are added dropwise at RT to a solution of 2.5 g (13.29 mmol) 2-amino-4-bromophenol in 20 mL ethanol and stirred for 48 h. Then 0.4 mL 2-chloro-1,1,1-trimethoxy-ethane are added and stirred for 20 h. The reaction mixture is evaporated down. The purification is carried out by column chromatography on silica gel (DCM/ethanol 80:1).
Quantity
1.79 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][C:3](OC)(OC)[O:4][CH3:5].[NH2:10][C:11]1[CH:16]=[C:15]([Br:17])[CH:14]=[CH:13]C=1O>C(O)C>[Br:17][C:15]1[CH:14]=[CH:13][C:5]2[O:4][C:3]([CH2:2][Cl:1])=[N:10][C:11]=2[CH:16]=1

Inputs

Step One
Name
Quantity
1.79 mL
Type
reactant
Smiles
ClCC(OC)(OC)OC
Name
Quantity
2.5 g
Type
reactant
Smiles
NC1=C(C=CC(=C1)Br)O
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
ClCC(OC)(OC)OC

Conditions

Stirring
Type
CUSTOM
Details
stirred for 48 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 20 h
Duration
20 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated down
CUSTOM
Type
CUSTOM
Details
The purification

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
Smiles
BrC=1C=CC2=C(N=C(O2)CCl)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.